

Protocol for Conjugating MB 488 NHS Ester to Amino-Modified Oligonucleotides

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Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555379

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Introduction

This document provides a detailed protocol for the conjugation of **MB 488 NHS ester**, a bright and photostable green fluorescent dye, to amino-modified oligonucleotides. N-hydroxysuccinimide (NHS) esters are widely used for labeling biomolecules containing primary amines, forming a stable amide bond.^{[1][2]} This method is applicable for producing fluorescently labeled DNA or RNA probes for various molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR.^{[3][4]}

MB 488 is a hydrophilic dye with high water solubility, which minimizes aggregation and self-quenching, leading to brighter fluorescent signals.^{[1][2][3]} Its spectral properties are similar to other popular 488 nm dyes like Alexa Fluor® 488 and DyLight® 488, making it a suitable alternative for established imaging systems.^{[1][2]}

Materials and Reagents

Table 1: Key Reagents and Materials

Reagent/Material	Supplier	Notes
MB 488 NHS ester	e.g., AxisPharm, Vector Labs, BroadPharm	Store at -20°C, protected from light and moisture. [2] [5]
Amino-modified oligonucleotide	Custom synthesis	Must contain a primary amine group (e.g., 5'-amino modifier C6).
Anhydrous Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	Use high-quality, anhydrous grade to prevent hydrolysis of the NHS ester. [1]
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)	In-house preparation	Reaction buffer. Avoid buffers containing primary amines (e.g., Tris). [1]
Nuclease-free water	Various	For dissolving reagents and oligonucleotides.
Ethanol (100% and 70%)	Various	For precipitation and washing of the labeled oligonucleotide.
3 M Sodium Acetate, pH 5.2	Various	For ethanol precipitation.
Gel filtration column (e.g., Sephadex G-25)	GE Healthcare	For purification of the conjugated oligonucleotide.
Microcentrifuge tubes	Various	
Spectrophotometer (UV-Vis)	Various	For quantification of oligonucleotide and dye concentration.

Quantitative Data Summary

Table 2: Properties of MB 488 NHS Ester

Property	Value	Reference
Molecular Weight	752.69 g/mol	[1][2][3][5][6]
Excitation Maximum (λ_{abs})	501 nm	[1][2][4][5]
Emission Maximum (λ_{em})	524 nm	[1][2][4][5]
Extinction Coefficient (ϵ)	86,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2]
Solubility	Water, DMSO, DMF	[1][2]

Table 3: Recommended Reaction Conditions

Parameter	Recommended Value
Oligonucleotide Concentration	1-10 mg/mL
Dye to Oligo Molar Ratio	8:1 to 15:1
Reaction pH	8.3 - 8.5
Reaction Time	1-4 hours at room temperature, or overnight on ice
Reaction Solvent	0.1 M Sodium Bicarbonate Buffer

Experimental Protocols

Preparation of Reagents

- Amino-modified Oligonucleotide:** Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Verify the concentration by measuring the absorbance at 260 nm.
- MB 488 NHS Ester Stock Solution:** Immediately before use, allow the vial of **MB 488 NHS ester** to warm to room temperature. Prepare a 10 mM stock solution by dissolving the appropriate amount of the dye in anhydrous DMSO. For example, to prepare 100 μL of a 10 mM solution, dissolve 0.753 mg of **MB 488 NHS ester** in 100 μL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

- Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5 using HCl or NaOH.

Conjugation Reaction

The following protocol is for a typical labeling reaction of 10 nmol of an amino-modified oligonucleotide.

- In a microcentrifuge tube, add 10 μ L of the 1 mM amino-modified oligonucleotide solution.
- Add 80 μ L of the 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).
- To achieve an 8-fold molar excess, add 8 μ L of the 10 mM **MB 488 NHS ester** stock solution to the oligonucleotide solution.
- Vortex the reaction mixture gently and incubate for 1 to 4 hours at room temperature, protected from light. Alternatively, the reaction can be incubated overnight on ice.

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unconjugated dye, which can interfere with downstream applications. Gel filtration is a common and effective method.

- Equilibrate a gel filtration column (e.g., Sephadex G-25) with nuclease-free water.
- Carefully load the entire reaction mixture onto the top of the column.
- Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute in the void volume, while the smaller, unconjugated dye molecules will be retained by the resin and elute later.
- Collect the fractions and identify the fractions containing the labeled oligonucleotide by their green color and by measuring the absorbance at 260 nm and 501 nm.
- Pool the fractions containing the purified conjugate.

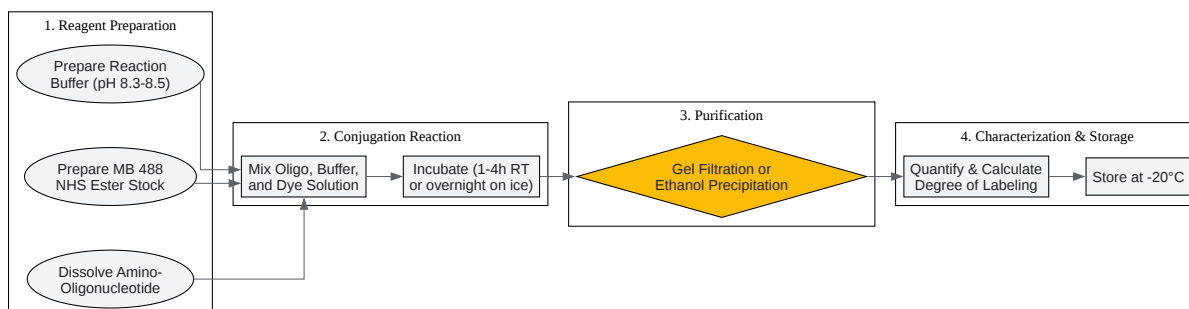
Alternatively, ethanol precipitation can be used to remove the bulk of the unreacted dye.

- To the 100 μL reaction mixture, add 10 μL of 3 M sodium acetate, pH 5.2.
- Add 300 μL of ice-cold 100% ethanol.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C .
- Carefully decant the supernatant, which contains the unreacted dye.
- Wash the pellet with 500 μL of cold 70% ethanol and centrifuge again for 5 minutes.
- Remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.
- Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or TE buffer.

Characterization and Storage

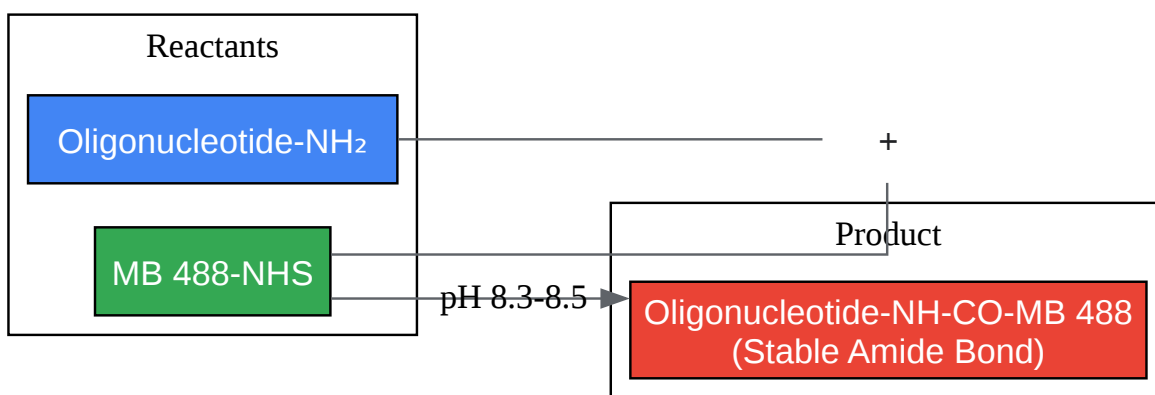
- **Quantification:** Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm (A_{260}) and the concentration of the MB 488 dye by measuring the absorbance at its maximum, 501 nm (A_{501}).
- **Degree of Labeling (DOL):** The DOL, which is the average number of dye molecules per oligonucleotide, can be calculated using the following formula: $\text{DOL} = (A_{501} / \epsilon_{\text{dye}}) / (A_{260_corrected} / \epsilon_{\text{oligo}})$ where ϵ_{dye} is the extinction coefficient of MB 488 (86,000 $\text{M}^{-1}\text{cm}^{-1}$) and ϵ_{oligo} is the extinction coefficient of the oligonucleotide. The $A_{260_corrected}$ is the absorbance at 260 nm corrected for the contribution of the dye at that wavelength.
- **Storage:** Store the fluorescently labeled oligonucleotide at -20°C , protected from light. For long-term storage, it is recommended to store aliquots to avoid repeated freeze-thaw cycles.

Visualizations



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Caption: Experimental workflow for conjugating **MB 488 NHS ester** to oligonucleotides.



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Caption: Reaction of an amino-modified oligonucleotide with **MB 488 NHS ester**.

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